![molecular formula C10H11ClN2O3 B14157325 N-[(4-chlorophenyl)carbamoyl]-L-alanine CAS No. 185333-13-5](/img/structure/B14157325.png)
N-[(4-chlorophenyl)carbamoyl]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)carbamoyl]-L-alanine is a chemical compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the carbamoyl moiety, which is further linked to the amino acid L-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)carbamoyl]-L-alanine typically involves the reaction of 4-chloroaniline with L-alanine in the presence of a coupling agent. One common method is the use of carbamoylation reactions, where the 4-chloroaniline is first converted to its isocyanate derivative, which then reacts with L-alanine to form the desired product . The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale carbamoylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations . The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-chlorophenyl)carbamoyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)carbamoyl]-L-alanine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)carbamoyl]-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-chlorophenyl)carbamoyl]glycine: Similar in structure but with glycine instead of L-alanine.
4-[(4-chlorophenyl)carbamoyl]butanoic acid: Contains a butanoic acid moiety instead of L-alanine.
Uniqueness
N-[(4-chlorophenyl)carbamoyl]-L-alanine is unique due to its specific combination of the 4-chlorophenyl group and L-alanine. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds .
Propiedades
Número CAS |
185333-13-5 |
|---|---|
Fórmula molecular |
C10H11ClN2O3 |
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
(2S)-2-[(4-chlorophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(9(14)15)12-10(16)13-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,14,15)(H2,12,13,16)/t6-/m0/s1 |
Clave InChI |
NPBMFLBWLQUVAV-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl |
SMILES canónico |
CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


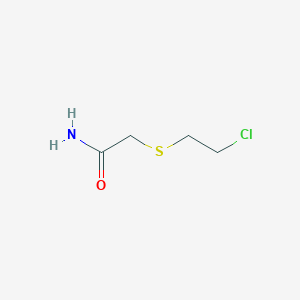
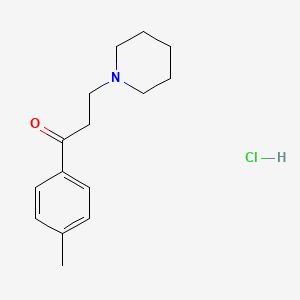
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
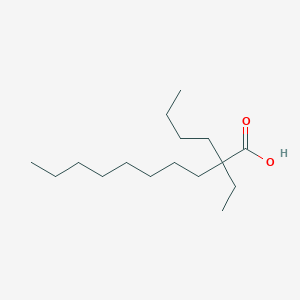
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
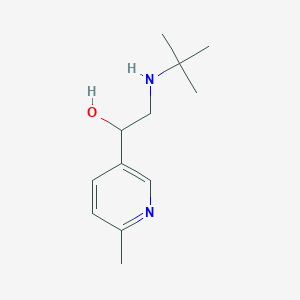
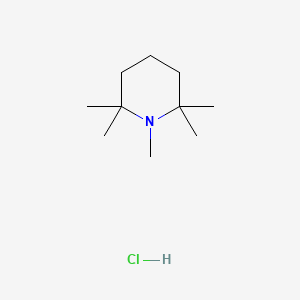
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
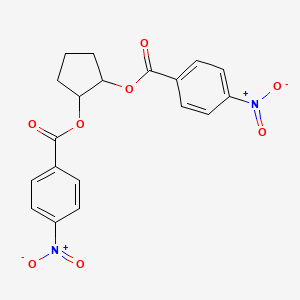

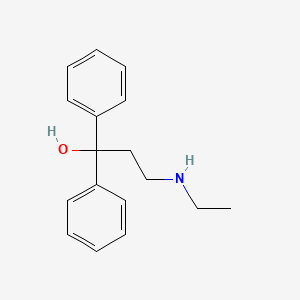
![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)
